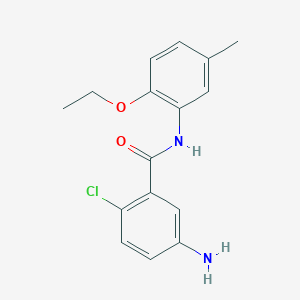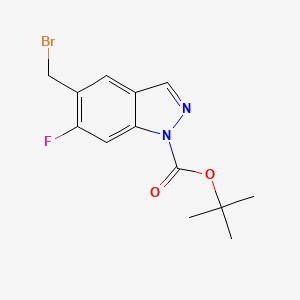
5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide: is an organic compound with a complex structure, featuring both aromatic and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloro-5-nitrobenzoic acid, undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting 5-amino-2-chlorobenzoic acid is then reacted with 2-ethoxy-5-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology Medicine : Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain cancers and inflammatory diseases. Industry : Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 5-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide
- 2-Amino-5-chloro-N,3-dimethylbenzamide
Comparison:
- 5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C16H17ClN2O2 |
|---|---|
Peso molecular |
304.77 g/mol |
Nombre IUPAC |
5-amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-3-21-15-7-4-10(2)8-14(15)19-16(20)12-9-11(18)5-6-13(12)17/h4-9H,3,18H2,1-2H3,(H,19,20) |
Clave InChI |
VEVYWBZZSKSLQR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine](/img/structure/B13015915.png)
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13015918.png)
![Ethyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13015925.png)





